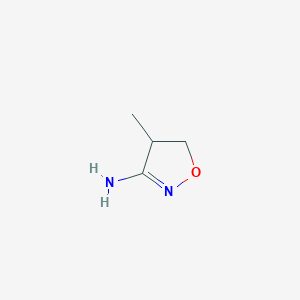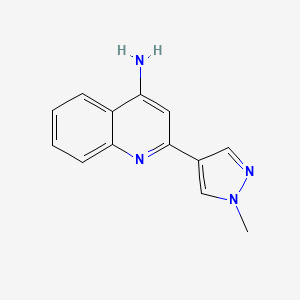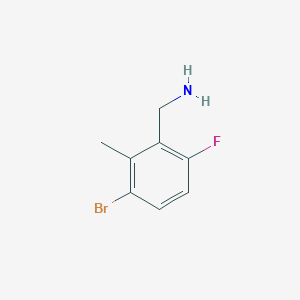![molecular formula C10H19ClN2S B11733652 [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)
[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride: is a chemical compound that features a dimethylaminoethyl group and a methylthiophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with 3-methylthiophen-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the dimethylaminoethyl group.
Substitution: The compound can participate in substitution reactions, especially at the methyl group attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the dimethylaminoethyl group.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology
In biological research, the compound can be used as a reagent for modifying biomolecules or as a probe for studying biochemical pathways.
Medicine
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism by which [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can interact with nucleophilic sites, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine hydrochloride
- [2-(Dimethylamino)ethyl][(4-methylphenyl)methyl]amine hydrochloride
- [2-(Dimethylamino)ethyl][(2-thienyl)methyl]amine hydrochloride
Uniqueness
The presence of the methylthiophenylmethyl group in [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, leading to different biological and chemical behaviors.
Properties
Molecular Formula |
C10H19ClN2S |
|---|---|
Molecular Weight |
234.79 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N2S.ClH/c1-9-4-7-13-10(9)8-11-5-6-12(2)3;/h4,7,11H,5-6,8H2,1-3H3;1H |
InChI Key |
SKFZWYGTOLRKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)
![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733624.png)
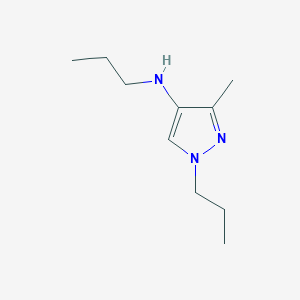
![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)
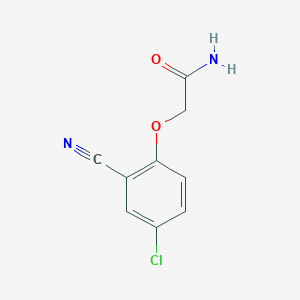
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)
